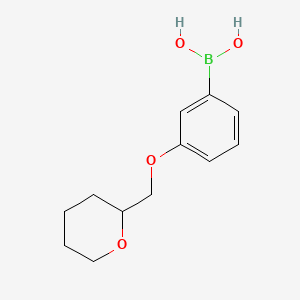

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid

描述

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H17BO4 . This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid typically involves the protection of phenol with tetrahydropyranyl (THP) group followed by borylation. The general synthetic route can be summarized as follows:

Protection of Phenol: The phenol group is protected using dihydropyran (DHP) in the presence of an acid catalyst to form the tetrahydropyranyl ether.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

化学反应分析

Types of Reactions

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Substitution: The tetrahydropyranyl group can be removed under acidic conditions to regenerate the phenol.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or water).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Acidic conditions (e.g., hydrochloric acid).

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Regenerated phenol.

科学研究应用

Medicinal Chemistry Applications

Boronic acids, including this compound, have been extensively studied for their potential therapeutic applications:

1. Anticancer Activity

Research indicates that boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy. For instance, compounds similar to (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid have demonstrated significant growth inhibition in various cancer cell lines by interrupting the cell cycle at the G2/M phase . The ability to modify the bioavailability of existing drugs through the incorporation of boronic acids has also been explored, enhancing their therapeutic efficacy.

2. Antibacterial Properties

Boronic acids exhibit antibacterial activity by acting as β-lactamase inhibitors. The structural similarity of boronic acids to β-lactam antibiotics allows them to bind covalently to the active sites of β-lactamases, preventing bacterial resistance mechanisms . This application is particularly relevant for combating hospital-acquired infections caused by resistant strains.

3. Drug Delivery Systems

The unique ability of boronic acids to form reversible covalent bonds with diols makes them suitable for targeted drug delivery systems. For example, they can selectively bind to glycocalyx components on cancer cells, facilitating the delivery of chemotherapeutic agents directly to tumor sites while minimizing systemic toxicity .

Material Science Applications

In addition to medicinal uses, this compound finds applications in materials science:

1. Sensor Development

Boronic acids are utilized in the development of sensors for detecting sugars and other biomolecules due to their ability to form stable complexes with diols . This property can be leveraged in creating biosensors for glucose monitoring in diabetic patients.

2. Polymer Chemistry

The incorporation of boronic acids into polymer matrices can enhance the material's properties, such as mechanical strength and thermal stability. Research has shown that these compounds can serve as cross-linking agents in polymer synthesis, leading to improved material performance .

Case Studies

Several studies highlight the applications of this compound and its derivatives:

作用机制

The mechanism of action of (3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols. This interaction is pH-dependent, with the boronic acid forming a covalent complex with the diol group under basic conditions and dissociating under acidic conditions . This property makes it useful in various applications, including drug delivery and sensing.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Lacks the tetrahydropyranyl group, making it less versatile in certain applications.

4-(Tetrahydro-2H-pyran-2-ylmethoxy)phenylboronic Acid: Similar structure but with the tetrahydropyranyl group at a different position.

Uniqueness

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid is unique due to the presence of the tetrahydropyranyl group, which provides additional protection and versatility in chemical reactions. This makes it particularly useful in applications where selective protection and deprotection of phenol groups are required.

生物活性

(3-((Tetrahydro-2H-pyran-2-yl)methoxy)phenyl)boronic acid, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of the current state of research.

- Molecular Formula : C12H17BO

- Molecular Weight : 204.08 g/mol

- CAS Number : 1311185-12-2

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties through various mechanisms, including inhibition of proteasome activity and modulation of cell signaling pathways. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by disrupting the proteasome function, leading to the accumulation of pro-apoptotic factors .

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. A study highlighted that certain boronic acid derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented. For example, it can act as an inhibitor of serine proteases and other enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target organisms, providing a potential therapeutic avenue for metabolic disorders .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, derivatives of boronic acids were tested against various cancer cell lines. The results indicated that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-THPO-Boronic Acid | MCF-7 (Breast Cancer) | 5.4 |

| Control (Doxorubicin) | MCF-7 | 0.15 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that it inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : By binding to the active site of proteasomes, it prevents the degradation of proteins that regulate cell cycle and apoptosis.

- Enzyme Interaction : The boronic acid moiety allows for reversible binding with diols in active sites of enzymes, altering their function.

- Cell Membrane Disruption : Certain derivatives may disrupt bacterial membranes, leading to cell lysis.

属性

IUPAC Name |

[3-(oxan-2-ylmethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO4/c14-13(15)10-4-3-6-11(8-10)17-9-12-5-1-2-7-16-12/h3-4,6,8,12,14-15H,1-2,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKNFINMUFQMMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656216 | |

| Record name | {3-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311185-12-2 | |

| Record name | {3-[(Oxan-2-yl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。